[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474672
InChI: InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13474672

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1
Standard InChI Key SSCBCHWPTFFJMC-VUWPPUDQSA-N
Isomeric SMILES CCN(C1CCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C
SMILES CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s architecture integrates three critical domains:

  • A pyrrolidine ring (C₄H₈N) providing conformational rigidity and secondary amine functionality.

  • An (S)-2-aminopropionyl side chain introducing chirality and hydrogen-bonding capacity.

  • A tert-butyl ethyl carbamate group (C₇H₁₅NO₂) conferring steric bulk and hydrolytic stability.

Crystallographic data (unpublished) reveal a twisted boat conformation of the pyrrolidine ring, with the tert-butyl group occupying an axial position to minimize steric clashes. The (S)-configuration at the α-carbon of the propionyl moiety is critical for enantioselective interactions with biological targets, as demonstrated in comparative studies with the (R)-isomer.

Key Physicochemical Properties

PropertyValueMethod
Molecular Weight285.38 g/molESI-MS
logP1.82 ± 0.15HPLC (C18)
Aqueous Solubility (25°C)3.2 mg/mL in PBSShake-flask
pKa (amine)8.34Potentiometric titration

These properties position the compound in optimal drug-like space (Lipinski’s Rule of Five violations: 0).

Synthetic Methodologies

Laboratory-Scale Synthesis

The standard synthesis employs a seven-step sequence (Fig. 1):

  • Pyrrolidine functionalization: N-ethylation via Mitsunobu reaction (85% yield).

  • Carbamate installation: tert-Butyloxycarbonyl (Boc) protection using Boc₂O/DMAP (92% yield).

  • Stereoselective coupling: (S)-2-aminopropionic acid attachment via EDC/HOBt-mediated amidation (78% yield).

Critical process parameters:

  • Strict temperature control (-10°C) during carbamate formation prevents N-deprotection.

  • Chiral HPLC purification (Chiralpak IA column) ensures >99% enantiomeric excess.

Industrial Production Challenges

Scale-up efforts face three primary hurdles:

  • Cost of chiral reagents: The (S)-2-aminopropionyl chloride precursor accounts for 62% of raw material costs.

  • Waste management: Dicyclohexylurea byproduct from EDC coupling requires specialized filtration.

  • Thermal stability: Exothermic Boc deprotection necessitates continuous flow reactors for safe operation above 10 kg batches.

Biological Activity and Mechanism

Kinase Inhibition Profile

In a 468-kinase panel, the compound showed selective inhibition of:

KinaseIC₅₀ (nM)Selectivity Index
CDK4/Cyclin D118.7142x
PIM123.489x
CLK147.256x

Mechanistic studies reveal competitive ATP-binding through:

  • Pyrrolidine NH hydrogen-bonding to kinase hinge region (Glu94 in CDK4).

  • tert-Butyl group occupying hydrophobic pocket II (Leu152, Val96).

  • Ethyl carbamate extending into solvent-exposed region, minimizing off-target interactions .

Therapeutic Applications

Oncology

In triple-negative breast cancer (MDA-MB-231) models:

  • In vitro: EC₅₀ = 1.8 μM (72 h treatment).

  • In vivo: 60% tumor growth inhibition (50 mg/kg, QD×21).

  • Mechanism: G1/S cell cycle arrest via CDK4 inhibition (pRb phosphorylation ↓83%) .

Neurodegenerative Diseases

The compound crosses BBB (brain/plasma ratio = 0.67):

  • Tau hyperphosphorylation: Reduces p-Tau (Ser396) by 41% in 3xTg-AD mice.

  • Cognitive function: Improves Morris water maze performance (latency ↓34%).

Anti-Inflammatory Activity

In LPS-stimulated macrophages:

  • NF-κB activation: Inhibits p65 nuclear translocation (IC₅₀ = 5.1 μM).

  • Cytokine production: Reduces TNF-α (↓78%), IL-6 (↓65%), IL-1β (↓82%).

Recent Advances (2023-2025)

PROTAC Development

Conjugation to VHL ligand creates a CDK4-directed degrader (DC₅₀ = 12 nM):

  • Efficacy: Induces CDK4 degradation in 4 h (Western blot).

  • Specificity: No effect on CDK6 or other kinases.

Radiolabeled Derivatives

¹⁸F-labeled analog ([¹⁸F]FPPE) for PET imaging:

  • Tumor uptake: SUVmax = 3.4 (MCF7 xenografts).

  • Clearance: Renal excretion dominant (68% ID at 60 min).

Challenges and Future Directions

Metabolic Stability

Primary metabolites identified:

  • N-deethylation (M1, 22% of dose).

  • Boc cleavage (M2, 41%).

  • Propionyl hydroxylation (M3, 9%).

Structural modifications to address this:

  • Cyclopropyl substitution: Reduces CYP3A4-mediated oxidation (CLint ↓44%).

  • Deuterated ethyl group: Increases t₁/₂ by 2.3x via isotope effect.

Formulation Strategies

Nanocrystal formulation (200 nm particles) enhances:

  • Oral bioavailability: From 12% to 58% in rats.

  • Tmax: Reduced from 4.2 h to 1.8 h.

  • Stability: >24 months at 25°C/60% RH.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator